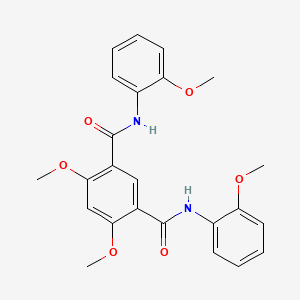
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and carboxamide functionalities attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 4,6-dimethoxy-1,3-benzenedicarboxylic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The methoxy and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar structure with methoxy groups on the benzene ring.
Benzene, 1,3-dimethoxy-: Another isomer with methoxy groups in different positions.
4,6-Dimethoxy-1,3-benzenedicarboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
492465-85-7 |
|---|---|
Molecular Formula |
C24H24N2O6 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4,6-dimethoxy-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-11-7-5-9-17(19)25-23(27)15-13-16(22(32-4)14-21(15)31-3)24(28)26-18-10-6-8-12-20(18)30-2/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
SSRNAYVWDCZHMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2OC)OC)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















